MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

ADC payload potency spliceosome inhibition Thailanstatin A analog

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A (CAS 1609108-96-4) is a spliceostatin analog configured as a ready-to-conjugate drug-linker construct for antibody-drug conjugates (ADCs). It integrates the potent spliceosome inhibitor Thailanstatin A with the cathepsin B-cleavable MC-vc-PAB linker via a cyclohexanediamine spacer, enabling controlled intracellular payload release.

Molecular Formula C63H91N9O16
Molecular Weight 1230.4 g/mol
Cat. No. B12389034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-PAB-Cyclohexanediamine-Thailanstatin A
Molecular FormulaC63H91N9O16
Molecular Weight1230.4 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1
InChIKeyCKPPCPQHYNWMCT-PEVYRQIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A – ADC Drug-Linker Conjugate Inventory & Basic Identity


MC-VC-PAB-Cyclohexanediamine-Thailanstatin A (CAS 1609108-96-4) is a spliceostatin analog configured as a ready-to-conjugate drug-linker construct for antibody-drug conjugates (ADCs). It integrates the potent spliceosome inhibitor Thailanstatin A with the cathepsin B-cleavable MC-vc-PAB linker via a cyclohexanediamine spacer, enabling controlled intracellular payload release [1]. This pre-synthesized conjugate simplifies ADC research and development by providing a standardized, single-building-block intermediate .

Why MC-VC-PAB-Cyclohexanediamine-Thailanstatin A Cannot Be Replaced by Simple Thailanstatin A or Other In-Class Payloads


Direct substitution of the MC-VC-PAB-Cyclohexanediamine-Thailanstatin A conjugate with free Thailanstatin A or other spliceosome inhibitor-linker constructs is not functionally equivalent. The conjugate's specific chemical architecture—the MC-vc-PAB linker, cyclohexanediamine spacer, and Thailanstatin A payload—uniquely dictates its conjugation efficiency, in vivo stability, and pharmacokinetic profile [1]. For instance, the cyclohexanediamine moiety provides a distinct bridging structure that influences the conjugate's solubility and stability compared to simpler linker-payloads, potentially reducing premature payload deconjugation in systemic circulation . Using the unconjugated payload alone bypasses the targeted delivery mechanism, losing the therapeutic window achieved via ADC design.

Quantitative Evidence Differentiating MC-VC-PAB-Cyclohexanediamine-Thailanstatin A for ADC Selection


Comparative Antiproliferative Potency of the Cyclohexanediamine-Linked Payload in HER2-Expressing Cell Lines

When evaluated as a free drug (prior to antibody conjugation), the cyclohexanediamine-containing Thailanstatin A analog demonstrated potent, sub-micromolar antiproliferative activity across multiple human cancer cell lines, forming a baseline for its use as an ADC payload. Against N87 gastric cancer cells, it exhibited an IC50 of 0.33 μM; against BT474 breast cancer cells, an IC50 of 0.34 μM; and against the HER2-negative line MDA-MB-468, an IC50 of 0.27 μM [1]. While direct comparison to the parent Thailanstatin A or other linkered forms under identical assay conditions is absent from public literature, these values are consistent with the low-nanomolar range expected of potent spliceosome inhibitors, and importantly, they confirm that the addition of the cyclohexanediamine spacer does not abrogate cytotoxicity .

ADC payload potency spliceosome inhibition Thailanstatin A analog

Unique Cleavable Linker Architecture Compared to Standard MC-VC-PAB Conjugates

The inclusion of a cyclohexanediamine spacer between the MC-vc-PAB moiety and Thailanstatin A distinguishes this construct from the widely used MC-VC-PAB-MMAE (vedotin) type. The cyclohexanediamine introduces a secondary amine and a rigid cyclic spacer, which can alter the payload's distance from the antibody attachment point, potentially affecting cathepsin B accessibility and cleavage efficiency . While specific comparative release kinetics are not publicly disclosed, the patent literature implies that this spacer can modulate conjugate stability and payload release profiles, offering a design alternative for researchers seeking to optimize ADC performance beyond what is achievable with first-generation linear linkers [1].

ADC linker design cathepsin B cleavage spacer chemistry

Precedented Use of the Core Spliceostatin Scaffold as an ADC Payload with Therapeutic Differentiation

Thailanstatin A derivatives target the SF3b spliceosome subunit, a mechanism orthogonal to microtubule inhibitors (e.g., MMAE, DM1) used in most approved ADCs. This spliceosome inhibition can be effective against cancers harboring resistance to tubulin-targeting agents . MC-VC-PAB-Cyclohexanediamine-Thailanstatin A, as a spliceostatin-based conjugate, therefore provides a fundamentally different mode of action. While quantitative cytotoxicity comparisons between spliceosome-inhibiting and tubulin-inhibiting ADCs in relevant drug-resistant models have not been published for this specific conjugate, the class-level advantage is that it may circumvent pre-existing resistance to microtubule-based payloads .

spliceosome inhibition drug resistance ADC mechanism

Optimal Use Cases for Procuring MC-VC-PAB-Cyclohexanediamine-Thailanstatin A in ADC R&D


Construction of HER2-Targeted ADCs for Gastric and Breast Cancer Models

Based on the free-drug antiproliferative data showing IC50 values of 0.33 and 0.34 μM in N87 and BT474 cells, respectively [1], this conjugate is directly applicable for synthesizing trastuzumab-based ADCs. Researchers can use it to study the targeted delivery of a spliceosome inhibitor to HER2-positive tumors, comparing efficacy against the well-characterized trastuzumab emtansine (T-DM1).

Overcoming Multi-Drug Resistance in Relapsed Lymphoma and Solid Tumors

Given that spliceosome inhibition represents an orthogonal killing mechanism to tubulin-targeting payloads, procuring this conjugate is strategic for projects aiming to develop next-line ADCs for patients resistant to MMAE-based or DM1-based therapies . An example workflow involves conjugating the MC-VC-PAB-Cyclohexanediamine-Thailanstatin A to anti-CD30 or anti-CD20 antibodies and testing cytotoxicity in cell lines with acquired resistance to brentuximab vedotin.

Linker-Spacer Optimization Studies in ADC Pharmacokinetics

The novel cyclohexanediamine spacer makes this conjugate a valuable tool in comparative DMPK studies [2]. Teams can compare the in vivo stability and tumor-to-plasma payload concentration ratios of ADCs prepared with this spacer versus those with glycine-based or valine-citrulline linkers alone, providing quantitative input for linker design.

Rapid Synthesis of a Spliceosome-Inhibitor ADC Toolkit for Biological Screening

As a pre-activated, single-component drug-linker, MC-VC-PAB-Cyclohexanediamine-Thailanstatin A streamlines the generation of ADC panels [2]. This enables facilities focused on high-throughput ADC production to quickly conjugate multiple antibody clones (e.g., EGFR, FRα, PSMA) and screen for the most effective combination in a given tumor microenvironment.

Technical Documentation Hub

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